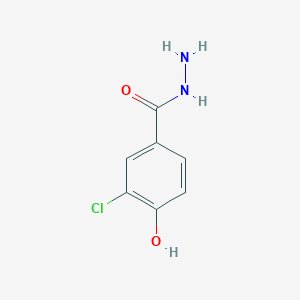
3-Cloro-4-hidroxibenzohidrazida
Descripción general
Descripción
3-Chloro-4-hydroxybenzohydrazide is a useful research compound. Its molecular formula is C7H7ClN2O2 and its molecular weight is 186.6. The purity is usually 95%.
BenchChem offers high-quality 3-Chloro-4-hydroxybenzohydrazide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Chloro-4-hydroxybenzohydrazide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Química de Coordinación y Complejos Metálicos
Las 4-hidroxibenzohidrazonas, incluyendo la 3-Cloro-4-hidroxibenzohidrazida, son bases de Schiff esenciales ampliamente estudiadas en química de coordinación. Sus excelentes propiedades de coordinación las hacen ligandos adecuados para complejos metálicos . Los investigadores exploran su capacidad para formar complejos estables con metales de transición, lantánidos y actínidos. Estos complejos encuentran aplicaciones en catálisis, ciencia de materiales y química bioinorgánica.
Agentes Antimicrobianos y Antifúngicos
Los derivados de la this compound han mostrado prometedoras actividades antimicrobianas y antifúngicas. Los científicos investigan su potencial como nuevos agentes contra infecciones bacterianas y fúngicas. Al modificar la estructura del compuesto, los investigadores buscan mejorar su eficacia mientras minimizan la toxicidad .
Propiedades Antiinflamatorias
Los estudios sugieren que la this compound posee propiedades antiinflamatorias. Puede inhibir las citocinas y enzimas proinflamatorias, convirtiéndola en un candidato para el desarrollo de fármacos en enfermedades inflamatorias .
Materiales Fotoluminiscentes
Ciertos derivados de la hidrazida exhiben comportamiento fotoluminiscente. Los investigadores exploran las propiedades luminiscentes de la this compound y sus posibles aplicaciones en dispositivos optoelectrónicos, sensores y agentes de imagen .
Inhibición de la Corrosión
Los compuestos de hidrazida a menudo sirven como inhibidores de la corrosión para los metales. La this compound puede proteger las superficies metálicas de la corrosión en ambientes agresivos. Su adsorción sobre las superficies metálicas forma una capa protectora, reduciendo la velocidad de corrosión .
Síntesis Orgánica y Química Medicinal
Los investigadores utilizan la this compound como un bloque de construcción en la síntesis orgánica. Su reactividad permite la construcción de moléculas más complejas. Además, las modificaciones de su estructura pueden conducir a posibles candidatos a fármacos .
Mecanismo De Acción
Mode of Action
The mode of action of 3-Chloro-4-hydroxybenzohydrazide involves its interaction with its targets. It is known that hydrazones can react with aldehydes and ketones to form oximes or hydrazine to form hydrazones . This might give some insight into the potential interactions of 3-Chloro-4-hydroxybenzohydrazide with its targets.
Biochemical Pathways
It is known that hydrazones can participate in reactions at the benzylic position, which includes free radical bromination, nucleophilic substitution, and oxidation . These reactions could potentially affect various biochemical pathways.
Propiedades
IUPAC Name |
3-chloro-4-hydroxybenzohydrazide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2O2/c8-5-3-4(7(12)10-9)1-2-6(5)11/h1-3,11H,9H2,(H,10,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGUNVMQWBRYTIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)NN)Cl)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
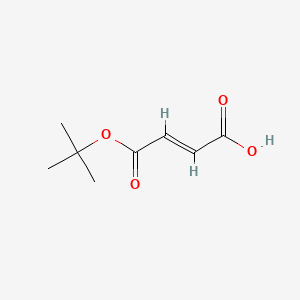
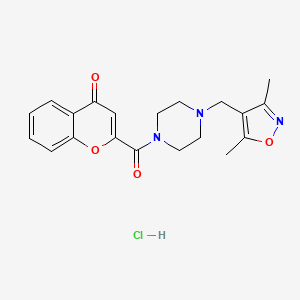

![3-(4-chloro-3-methylphenyl)-6-(4-fluorophenyl)-5-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one](/img/structure/B2498083.png)
![4-[butyl(methyl)sulfamoyl]-N-(2-methyl-1,3-benzothiazol-5-yl)benzamide](/img/structure/B2498084.png)
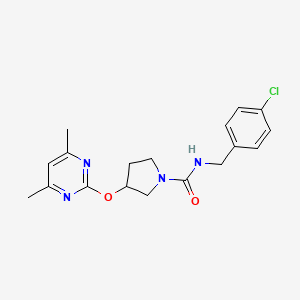
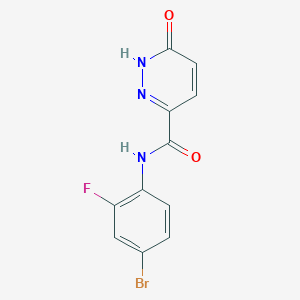
![1-(3-chlorophenyl)-4-{[2-(3,5-dimethyl-1H-pyrazole-1-carbonyl)thiophen-3-yl]sulfonyl}piperazine](/img/structure/B2498092.png)
![1-(3-((Benzo[d][1,3]dioxol-5-yloxy)methyl)azetidin-1-yl)-2-(2,4-dichlorophenoxy)ethanone](/img/structure/B2498093.png)
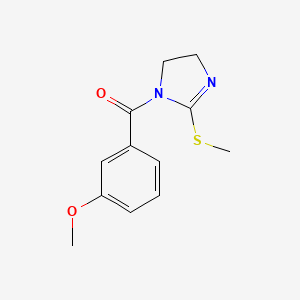
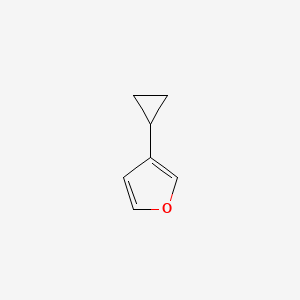
![1-(4-Chlorobenzoyl)-8-methyl-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2498096.png)
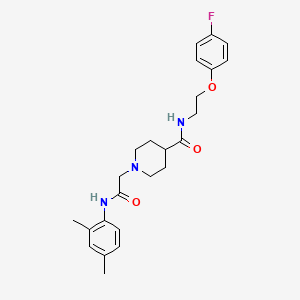
![N-[3-(3-Methylpyridin-2-yl)propyl]prop-2-enamide](/img/structure/B2498101.png)
